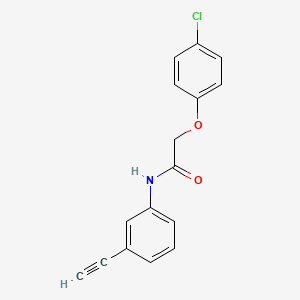
2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide, commonly known as Otenabant, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of anorectic drugs, which are used to treat obesity and related disorders. Otenabant has been shown to have promising effects on weight loss, glucose metabolism, and lipid profile, making it a potential candidate for the treatment of metabolic disorders.
Mécanisme D'action
Otenabant acts as a selective antagonist of the cannabinoid receptor type 1 (CB1), which is involved in the regulation of appetite, metabolism, and energy balance. By blocking the CB1 receptor, Otenabant reduces the appetite and food intake, leading to weight loss. Otenabant also improves glucose metabolism and lipid profile by reducing insulin resistance and increasing insulin sensitivity.
Biochemical and Physiological Effects:
Otenabant has been shown to have several biochemical and physiological effects, including weight loss, improvement in glucose metabolism, and lipid profile. Otenabant has also been shown to reduce inflammation and oxidative stress, which are associated with metabolic disorders. However, Otenabant has been shown to have some adverse effects, such as increased heart rate and blood pressure, which limit its use in clinical practice.
Avantages Et Limitations Des Expériences En Laboratoire
Otenabant has several advantages and limitations for lab experiments. The advantages include its selective antagonism of the CB1 receptor, which makes it a useful tool for studying the role of the CB1 receptor in the regulation of appetite, metabolism, and energy balance. The limitations include its adverse effects, which limit its use in in vivo studies, and its potential for off-target effects, which may complicate the interpretation of the results.
Orientations Futures
There are several future directions for the research on Otenabant. One direction is to develop more selective and safer CB1 receptor antagonists that can be used in clinical practice. Another direction is to explore the potential use of Otenabant in the treatment of drug addiction and anxiety disorders. Finally, further research is needed to elucidate the mechanisms underlying the adverse effects of Otenabant and to develop strategies to mitigate them.
Méthodes De Synthèse
The synthesis of Otenabant involves a multi-step process that starts with the reaction of 4-chlorophenol with potassium hydroxide to form 4-chlorophenoxide. This intermediate is then reacted with 3-ethynylaniline to form the corresponding 3-ethynylphenol. Finally, the 2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide is obtained by reacting 3-ethynylphenol with acetic anhydride and ammonium acetate.
Applications De Recherche Scientifique
Otenabant has been extensively studied for its potential therapeutic applications in the treatment of obesity and related disorders. It has been shown to have promising effects on weight loss, glucose metabolism, and lipid profile, making it a potential candidate for the treatment of metabolic disorders. Otenabant has also been studied for its potential use in the treatment of drug addiction and anxiety disorders.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-2-12-4-3-5-14(10-12)18-16(19)11-20-15-8-6-13(17)7-9-15/h1,3-10H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYKAPMQTBHWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3-ethynylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5731680.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5731697.png)
![methyl 4-{[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5731699.png)

![4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5731711.png)
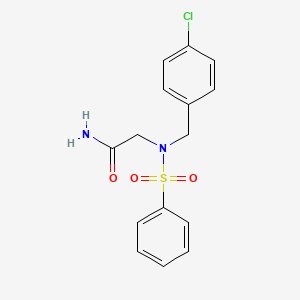
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5731720.png)
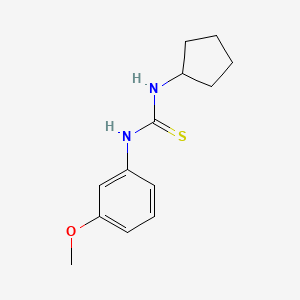
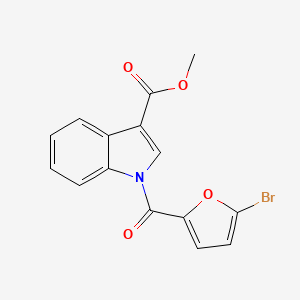

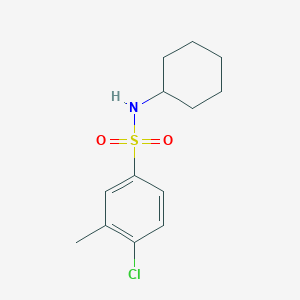
![isopropyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5731762.png)
